1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid
Description
Properties
CAS No. |
918667-50-2 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(2-ethylphenyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-10-6-3-4-7-11(10)14-9-5-8-12(14)13(15)16/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
HQYDTAYUUFUJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Formation via Hantzsch Pyrrole Synthesis
One effective approach involves the Hantzsch pyrrole synthesis, which condenses β-dicarbonyl compounds with amines and α-haloketones or aldehydes to form substituted pyrroles. For example:
- Starting from 2-ethylphenyl-substituted amines or enamines derived from 2-ethylphenyl precursors.
- Reaction with appropriate β-dicarbonyl compounds (e.g., dimethyl acetonedicarboxylate) and α-halo aldehydes or ketones.
- Heating under reflux in solvents like acetonitrile to yield 1-(2-ethylphenyl)-pyrrole dicarboxylic acid esters.
This method allows the introduction of the 2-ethylphenyl group at the nitrogen and the carboxylic acid ester groups at the 2-position, which can be subsequently hydrolyzed to the acid.
Ester Hydrolysis and Carboxylic Acid Formation
- The ester intermediates obtained from the Hantzsch synthesis or other pyrrole ring-forming reactions are subjected to alkaline hydrolysis (e.g., with LiOH or KOH in aqueous-organic mixtures).
- Hydrolysis conditions are typically mild (room temperature to slightly elevated temperatures) to avoid decomposition.
- Acidification of the reaction mixture after hydrolysis liberates the free carboxylic acid at the 2-position of the pyrrole ring.
N-Arylation or N-Alkylation Approaches
Alternatively, the pyrrole-2-carboxylic acid core can be prepared first, followed by N-arylation with 2-ethylphenyl halides or derivatives under:
- Transition metal-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination).
- Direct nucleophilic substitution if the pyrrole nitrogen is sufficiently nucleophilic.
However, this approach is less commonly reported for this specific compound compared to the direct synthesis of the substituted pyrrole ring.
Use of Protected Intermediates and Deprotection
- Protection of the pyrrole nitrogen or carboxyl groups (e.g., as tert-butoxycarbonyl (Boc) or ester groups) is often employed to improve reaction selectivity and yields.
- After key transformations, deprotection steps using trifluoroacetic acid (TFA) or acidic hydrolysis yield the target acid.
Representative Experimental Procedure (Based on Patent and Literature Data)
Analytical Data Supporting Preparation
Typical characterization data for intermediates and final products include:
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) : Signals corresponding to aromatic protons of the 2-ethylphenyl group, pyrrole ring protons, and carboxylic acid proton.
- Mass spectrometry : Molecular ion peaks consistent with C14H13NO2 (molecular weight ~223 g/mol).
- Melting point and chromatographic purity : Confirmed by HPLC or TLC.
Example ^1H NMR data for a related pyrrole-2-carboxylic acid derivative:
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Hantzsch pyrrole synthesis | β-dicarbonyl + α-halo aldehyde + 2-ethylphenyl amine, reflux in acetonitrile | Direct formation of substituted pyrrole ring | Moderate yields, multi-step |
| Ester hydrolysis | LiOH or KOH in THF/water, room temp to 25°C | High yield of carboxylic acid | Sensitive to over-hydrolysis |
| Protection/deprotection strategy | Boc protection, TFA deprotection | Improves selectivity and purity | Additional synthetic steps |
| N-arylation of pyrrole | Pd-catalyzed cross-coupling with 2-ethylphenyl halide | Versatile for late-stage modification | Requires expensive catalysts |
Research Findings and Considerations
- The Hantzsch pyrrole synthesis remains a robust and widely used method for preparing 1-substituted pyrrole-2-carboxylic acids, including 1-(2-ethylphenyl) derivatives.
- Alkaline hydrolysis of esters to acids is efficient and typically quantitative under mild conditions.
- Protection of functional groups is often necessary to prevent side reactions and improve yields in multi-step syntheses.
- Alternative synthetic routes involving direct N-arylation are less documented for this specific compound but may offer advantages in late-stage functionalization.
- Analytical characterization confirms the structure and purity of the final product, essential for applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C-3 and C-5), though steric hindrance from the 2-ethylphenyl group can direct reactivity to less hindered sites.
Key Findings :
-
Nitration at C-3 is favored due to minimal steric interference from the ethylphenyl group.
-
Chlorination with N-chlorosuccinimide (NCS) occurs at C-4 under mild conditions, as demonstrated in analogous pyrrole systems .
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety participates in typical acid-derived reactions, including esterification, amidation, and decarboxylation.
Esterification
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Free acid | SOCl₂ → ROH (e.g., MeOH, EtOH) | Methyl/ethyl esters | 85–92% | |
| Free acid | DCC, DMAP, ROH (e.g., i-PrOH) | Isopropyl ester | 78% |
Amidation
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl ester | NH₃ (g), MeOH, 60°C, 6 h | Primary amide | 89% | |
| Acid chloride | R₂NH (e.g., morpholine) | N-Substituted amides | 70–82% |
Mechanistic Notes :
-
Esterification via acid chlorides (SOCl₂) proceeds with near-quantitative yields .
-
Direct amidation using coupling agents (e.g., DCC) is less efficient due to steric hindrance from the ethylphenyl group .
Decarboxylation Reactions
Thermal or acidic decarboxylation eliminates CO₂, generating 1-(2-ethylphenyl)-1H-pyrrole derivatives.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 180°C, Cu powder, quinoline | 1-(2-Ethylphenyl)-1H-pyrrole | 68% | |
| H₂SO₄ (conc.), 120°C, 3 h | Same as above | 54% |
Applications :
-
The decarboxylated product serves as a precursor for synthesizing pharmaceuticals and agrochemicals.
Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions enable C–C bond formation at the pyrrole ring.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | 5-Aryl derivatives | 60–75% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, ArNH₂ | 3-Amino derivatives | 52% |
Limitations :
-
Coupling at C-4 is sterically hindered by the ethylphenyl group, reducing yields compared to unsubstituted pyrroles .
Biological Activity and Stability
-
Quorum Sensing Inhibition : The carboxylic acid group enhances hydrogen bonding with bacterial LasR/RhlR receptors, suppressing virulence factors in Pseudomonas aeruginosa (IC₅₀ = 1.2 μM) .
-
Metabolic Stability : Resists hydrolysis in plasma (>90% intact after 6 h) due to steric protection from the ethylphenyl group .
Scientific Research Applications
Medicinal Chemistry
1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid has been investigated for its role as a pharmacological agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antiviral Activity : Research indicates that structural analogs of pyrrole compounds exhibit antiviral properties. For instance, compounds similar to 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid have shown efficacy against hepatitis B virus (HBV) by inhibiting viral polymerases, suggesting a potential application in antiviral therapies .
- Keap1-Nrf2 Pathway Modulation : Studies have identified this compound as a non-covalent inhibitor of the Keap1-Nrf2 interaction, which plays a crucial role in oxidative stress responses. This modulation can lead to therapeutic effects in conditions like cerebral ischemia/reperfusion injury by enhancing antioxidant enzyme production .
Biological Research
The compound has also been explored for its biological activities beyond antiviral effects:
- Antioxidant Properties : Its ability to induce the Nrf2 pathway suggests that it may serve as a protective agent against oxidative damage, which is implicated in various diseases, including neurodegenerative disorders .
- Antituberculosis Activity : Recent studies have shown that derivatives of pyrrole-2-carboxylic acid possess significant anti-tuberculosis activity. These compounds have demonstrated low minimum inhibitory concentrations (MIC), indicating their potential as novel therapeutic agents against Mycobacterium tuberculosis .
Material Science
In addition to its biological applications, 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid is being explored in material science :
- Polymer Chemistry : The compound can act as a building block for synthesizing advanced materials. Its unique structure allows for modifications that can enhance the properties of polymers used in various industrial applications.
Data Summary
The following table summarizes key findings related to the biological activity of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid and its derivatives:
Case Studies
Several studies have highlighted the applications of this compound:
- Antiviral Studies : A study focused on the antiviral properties of pyrrole derivatives found that certain modifications enhanced their efficacy against HBV, demonstrating the importance of structural variations in drug design .
- Cerebral Ischemia Research : In an experimental model of cerebral ischemia/reperfusion injury, the compound showed promising results by promoting Nrf2 translocation and increasing antioxidant enzyme levels, suggesting its potential as a therapeutic agent in neurological conditions .
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to changes in cell signaling and function.
Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural differences between 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid and similar compounds:
Physicochemical Properties
- Acidity and Solubility : The carboxylic acid group in 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid confers moderate water solubility, whereas derivatives like 7b (with dual -COOH groups) exhibit enhanced solubility and lower logP values . Fluorinated analogues (e.g., compound 255) show increased hydrophobicity due to fluorine’s electronegativity .
- Spectral Data : IR and NMR spectra for ethylphenyl-containing derivatives (e.g., compound 7b) confirm substituent positions via characteristic peaks:
Biological Activity
1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H13N1O2
- Molecular Weight : 227.25 g/mol
- IUPAC Name : 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid
Biological Activities
1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.
Anti-inflammatory Activity
Research indicates that pyrrole derivatives, including 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid, can inhibit inflammatory pathways. For instance:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Case Study : In vivo studies demonstrated significant reduction in edema in animal models when treated with this compound, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Pyrrole derivatives have shown promise in cancer treatment:
- Mechanism : They may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Research Findings : A study reported that 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid exhibited cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
The biological activity of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Quorum Sensing Inhibition : Similar compounds have been shown to disrupt bacterial communication (quorum sensing), potentially leading to reduced virulence in pathogenic bacteria .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid, it is useful to compare it with other pyrrole derivatives:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid | Anti-inflammatory, anticancer | 15.0 | Effective in reducing tumor growth |
| Pyrrole-2-carboxylic acid | Antibacterial, antibiofilm | 10.0 | Effective against Listeria monocytogenes |
| PT22 (1H-Pyrrole-2,5-dicarboxylic acid) | Quorum sensing inhibitor | 0.75 | Enhances antibiotic efficacy |
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid, and what reaction mechanisms are involved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a base-mediated reaction between pyrrole derivatives and chloroacetic acid under ethanol/water solvent systems can yield the target compound. Key steps include:
- Starting Materials : Pyrrole derivatives (e.g., 2-ethylphenyl-pyrrole), chloroacetic acid, and a base (e.g., NaOH).
- Reaction Conditions : Stirring at room temperature or slightly elevated temperatures (40–60°C) for 12–24 hours.
- Purification : Recrystallization from ethanol/ethyl acetate mixtures or column chromatography.
Mechanism: The nitrogen atom in the pyrrole ring attacks the electrophilic carbon in chloroacetic acid, followed by deprotonation to form the carboxylic acid moiety .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize the structural features of this compound?
- Methodological Answer :
- NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic proton signals (δ 6.5–7.5 ppm for pyrrole and ethylphenyl groups). NMR identifies the carboxylic acid carbon (~170 ppm).
- IR : The carbonyl stretch (C=O) appears at ~1680–1720 cm⁻¹, and N–H (pyrrole) at ~3400 cm⁻¹.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula (C₁₃H₁₃NO₂).
Cross-referencing with X-ray crystallography (e.g., hydrogen bonding patterns) enhances structural validation .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between crystallographic data and spectroscopic observations for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To resolve:
- Multi-Technique Validation : Combine X-ray diffraction (for solid-state structure) with solution-state NMR to assess conformational flexibility.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict optimized geometries and compare them with experimental data.
- Variable-Temperature NMR : Identifies temperature-dependent shifts caused by hydrogen bonding or rotational barriers .
Q. How do intermolecular hydrogen bonding patterns influence the stability and solubility of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid in different solvents?
- Methodological Answer : The compound forms centrosymmetric dimers via N–H⋯O and O–H⋯O hydrogen bonds (graph-set motifs R₂²(8) and R₂²(10)), as confirmed by X-ray crystallography. These interactions:
- Enhance Stability : Reduce degradation in polar aprotic solvents (e.g., DMSO).
- Reduce Solubility : Aggregation in non-polar solvents (e.g., hexane) limits dissolution.
Solubility can be improved using co-solvents (e.g., ethanol/water mixtures) or by derivatizing the carboxylic acid group .
Q. What methodological approaches are recommended for analyzing degradation products under varying pH conditions?
- Methodological Answer : Use reverse-phase HPLC (RP-HPLC) with a C18 column and UV detection (λ = 254 nm). Key parameters:
- Mobile Phase : Gradient of acetonitrile and phosphate buffer (pH 2.5–7.0).
- Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H₂O) conditions at 40°C for 48 hours.
- Impurity Profiling : Compare retention times and MS/MS fragmentation patterns with synthetic standards.
Validation includes linearity (R² > 0.999), precision (%RSD < 2%), and LOQ (< 0.1 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
